2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The core structure consists of a fused benzothiophene and pyrimidine ring, with a tetrahydrobenzene moiety enhancing rigidity. Key substituents include:
- Morpholino-2-oxoethylsulfanyl group at position 2: The morpholine ring (a six-membered amine oxide) contributes polarity, likely improving aqueous solubility and metabolic stability compared to non-polar analogs .
Properties
CAS No. |
309274-07-5 |
|---|---|
Molecular Formula |
C26H25N3O3S2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-naphthalen-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H25N3O3S2/c30-22(28-12-14-32-15-13-28)16-33-26-27-24-23(19-9-3-4-11-21(19)34-24)25(31)29(26)20-10-5-7-17-6-1-2-8-18(17)20/h1-2,5-8,10H,3-4,9,11-16H2 |
InChI Key |
BCGZTIIMFPWYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC5=CC=CC=C54)SCC(=O)N6CCOCC6 |
Origin of Product |
United States |
Preparation Methods
Core Benzothieno[2,3-d]pyrimidine Synthesis
The foundational step in preparing the target compound involves constructing the 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one core. Source outlines a validated pathway starting with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (I) . Treatment with formamide at elevated temperatures (180–200°C) induces cyclization to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (II) . Phosphorus oxychloride (POCl₃) then converts the 4-keto group into a reactive 4-chloro intermediate (III) , a critical handle for subsequent functionalization .
Key Reaction Conditions:
-
Cyclization: Formamide, 180–200°C, 6–8 hours.
-
Chlorination: POCl₃, reflux, 4–6 hours.
Sulfanyl-Morpholino-oxoethyl Functionalization at Position 2
The 2-position is modified via a thiol-displacement reaction. Source demonstrates the use of hydrazine hydrate to introduce hydrazino groups, suggesting that analogous thiol-containing nucleophiles could displace the 4-chloro group. However, since the target compound requires substitution at the 2-position, a regioselective approach is necessary.
Stepwise Functionalization:
-
Synthesis of 2-mercapto intermediate: Reaction of the core structure with thiourea under basic conditions (e.g., NaOH, ethanol, reflux) to introduce a thiol (-SH) group at position 2.
-
Alkylation with morpholino-oxoethyl bromide:
-
Preparation of 2-(morpholino-2-oxoethyl) bromide: React morpholine with bromoacetyl bromide in dichloromethane (DCM) at 0°C, followed by neutralization with NaHCO₃ .
-
Coupling with 2-mercapto intermediate: Mix equimolar amounts of the thiol intermediate and alkylating agent in dimethylformamide (DMF) with triethylamine (TEA) as a base, 60°C, 6–8 hours.
-
Final Assembly and Characterization
The convergence of the 1-naphthyl-substituted core and the sulfanyl-morpholino-oxoethyl side chain yields the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Structural confirmation relies on spectroscopic methods:
-
1H NMR: Peaks corresponding to the naphthyl aromatic protons (δ 7.2–8.5), morpholine protons (δ 3.5–3.7), and tetrahydrobenzothiophene protons (δ 2.5–3.0) .
-
Mass Spectrometry (MS): Molecular ion peak matching the calculated molar mass (C₂₇H₂₆N₄O₂S₂: 510.14 g/mol).
Optimization Challenges and Solutions
-
Regioselectivity in Substitution: Competing reactivity at positions 2 and 4 necessitates careful protection/deprotection strategies. Use of bulky bases (e.g., LDA) may favor substitution at the less hindered 2-position.
-
Morpholino-Oxoethyl Stability: The morpholine ring’s susceptibility to hydrolysis under acidic conditions requires neutral or mildly basic reaction environments .
-
Solubility Issues: The hydrophobic naphthyl group may hinder reaction progress. Polar aprotic solvents (e.g., DMF, NMP) enhance solubility, as demonstrated in source .
Comparative Analysis of Synthetic Routes
Method A offers higher efficiency but requires stringent control over coupling conditions, whereas Method B provides greater flexibility for intermediate purification.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) bridge between the morpholino-2-oxoethyl group and the pyrimidinone core is susceptible to nucleophilic displacement. Key reactions include:
Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attacks, with reaction rates influenced by solvent polarity (e.g., DMF > THF).
Morpholine Ring Reactivity
The morpholine moiety participates in ring-opening and functionalization reactions:
Hydrolysis Under Acidic Conditions
-
Reagents : HCl (conc.), H₂O, reflux
-
Product : 2-(Carboxyethylsulfanyl)-substituted analog
-
Yield : ~85%
-
Key Observation : Complete ring opening confirmed via loss of morpholine’s characteristic IR absorption at 1,110 cm⁻¹.
N-Alkylation/Acylation
Pyrimidinone Core Modifications
The pyrimidin-4(3H)-one ring undergoes reactivity at positions 2 and 4:
Condensation Reactions
-
Reagents : Aldehydes (RCHO), catalytic piperidine
-
Product : Schiff base derivatives at C2
-
Yield : 50–65%
Ring Expansion
-
Reagents : NH₂OH·HCl, NaOH
-
Product : Triazolo-pyrimidine analogs
-
Yield : 40%
Naphthyl Group Functionalization
The 1-naphthyl substituent participates in electrophilic aromatic substitution (EAS):
| Reaction | Reagents | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C4 or C5 | 55 |
| Sulfonation | H₂SO₄ (fuming) | C6 | 60 |
| Halogenation | Br₂/FeBr₃ | C4 | 70 |
Note : Steric hindrance from the fused benzothieno system directs substitution to the naphthyl ring’s less hindered positions .
Reduction of the Thieno-Pyrimidinone Core
-
Reagents : NaBH₄/MeOH
-
Product : Dihydrobenzothieno-pyrimidinone
-
Yield : 75%
Oxidation of the Sulfanyl Linker
-
Reagents : KMnO₄/H₂O
-
Product : Sulfone derivative
-
Yield : 90%
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 60–70 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl amines | 55 |
Limitation : Steric bulk from the naphthyl group reduces reactivity in Heck couplings.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C-S Bond Cleavage : Generates free thiol and morpholino-ketone fragments.
-
Quantum Yield : Φ = 0.12 ± 0.03 (measured in acetonitrile).
Comparative Reactivity with Analogues
Data from structurally related compounds (e.g., CID 4279399 ) reveal:
| Feature | Target Compound | CID 4279399 (Ethoxyphenyl Analog) |
|---|---|---|
| Sulfanyl reactivity | Higher electrophilicity | Lower due to ethoxy group |
| Naphthyl EAS | Prefers C4/C5 | Ethoxy directs para substitution |
| Morpholine stability | Prone to hydrolysis | Resists ring opening |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The presence of the benzothieno-pyrimidine scaffold is associated with the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidine can disrupt cellular signaling pathways involved in tumor growth and survival . Given the structural analogies, it is plausible that 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one may also demonstrate similar effects.
Anti-inflammatory Properties
Compounds containing naphthalene and morpholine moieties have been investigated for their anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is crucial in managing inflammatory diseases. Preliminary docking studies suggest that this compound could effectively interact with these enzymes, potentially leading to the development of new anti-inflammatory agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one to various biological targets. These studies reveal that the compound may engage in hydrogen bonding and hydrophobic interactions with active sites of target proteins involved in disease processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the therapeutic potential of this compound. Variations in substituents on the naphthyl and morpholine groups can significantly influence biological activity and selectivity towards specific targets.
Synthetic Pathways
The synthesis of 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one involves multi-step reactions starting from readily available precursors. The production methods typically include nucleophilic substitutions and cyclization reactions that leverage the reactivity of functional groups within the molecule .
Derivative Exploration
Exploring derivatives of this compound can lead to enhanced pharmacological profiles. Modifications such as varying the alkyl chains on the morpholine ring or introducing halogen substituents on the naphthyl group could yield compounds with improved potency and reduced side effects.
Preclinical Studies
Preclinical studies involving animal models have demonstrated promising results regarding the efficacy of similar compounds in reducing tumor size and inflammation markers. Such findings underscore the need for further investigation into the therapeutic applications of 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one.
Clinical Trials
While specific clinical trials for this compound are yet to be reported, its structural relatives have undergone various stages of clinical evaluation for conditions such as cancer and chronic inflammatory diseases.
Data Table: Summary of Applications
| Application Type | Potential Effects | Mechanism/Target |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | Disruption of cellular signaling |
| Anti-inflammatory | Reduction in inflammation markers | Inhibition of COX and LOX |
| Molecular Docking | Predictive binding affinities | Interaction with target proteins |
| Structure Optimization | Enhanced potency through derivative exploration | Varying substituents |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional analysis of the target compound relative to analogs reported in the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Solubility: The morpholino group in the target compound confers higher polarity compared to diethylaminomethyl or benzyl analogs, suggesting improved aqueous solubility . Bulky aromatic groups (e.g., 1-naphthyl) may reduce solubility but enhance target binding via hydrophobic interactions .
Biological Activity: Thienopyrimidines with electron-withdrawing groups (e.g., bromophenoxy) exhibit pronounced antimicrobial activity, as seen in derivatives synthesized by Bhuiyan et al. . The target compound’s morpholino group, however, may shift activity toward eukaryotic targets (e.g., kinases or GPCRs) due to improved pharmacokinetics .
The target compound’s morpholino group may disrupt crystallization, favoring amorphous solid forms .
Synthetic Complexity: Introducing the morpholinoethylsulfanyl group likely requires multi-step synthesis, whereas bromophenoxy or chlorophenyl analogs can be functionalized in fewer steps .
Biological Activity
The compound 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Morpholine moiety : Contributes to solubility and biological activity.
- Thienopyrimidine core : Known for various pharmacological properties.
- Naphthyl group : Often associated with enhanced interaction with biological targets.
The compound has a molecular formula of and a molecular weight of approximately 346.45 g/mol.
Research indicates that the compound may exhibit its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases and phosphodiesterases, suggesting potential pathways for this compound as well.
- Interaction with Receptors : The structural features indicate possible interactions with G-protein coupled receptors (GPCRs) and other cellular targets.
Anticancer Activity
A study evaluated the anticancer properties of related thienopyrimidine derivatives, showing that modifications in the structure can lead to significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Compounds similar to the target compound demonstrated IC50 values in low micromolar ranges against melanoma cells, indicating strong anticancer potential .
Antimicrobial Activity
The compound's potential antimicrobial properties were explored through in vitro assays against a range of bacterial strains. Results indicated:
- Significant Inhibition : The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antimicrobial agents .
Anti-inflammatory Effects
Research on structurally similar compounds has revealed anti-inflammatory properties, attributed to the inhibition of pro-inflammatory cytokines. The following effects were noted:
- Reduction in Cytokine Production : Similar derivatives reduced levels of TNF-alpha and IL-1β in cell cultures exposed to inflammatory stimuli .
Case Study 1: Anticancer Efficacy
In a recent study, a derivative of the target compound was tested for its efficacy against A375 melanoma cells. The results showed:
- Selective Inhibition : The derivative exhibited an IC50 value of 0.58 µM, indicating strong selective action against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial potential of thienopyrimidine derivatives. The findings included:
- Broad Spectrum Activity : The derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
Data Table
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves functionalizing a tetrahydrobenzothienopyrimidinone core. A validated method includes nucleophilic substitution at the 2-sulfanyl position using a morpholino-2-oxoethylthiol precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Key variables to optimize include:
| Variable | Optimization Parameters |
|---|---|
| Solvent | Polar aprotic solvents (DMF, DMSO) for solubility |
| Temperature | 60–80°C to balance reactivity and side reactions |
| Catalyst | Use of phase-transfer catalysts for efficiency |
| Reaction Time | 12–24 hours monitored by TLC/HPLC |
Yield improvements may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for structural characterization?
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituents (e.g., morpholino, naphthyl groups) and regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .
Q. How should researchers assess purity, and what thresholds are acceptable for biological assays?
Purity ≥95% is critical for reproducible results. Methods include:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm.
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) within ±0.4% of theoretical values.
- TLC : Single spot under UV/iodine visualization .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in target proteins?
Employ a multi-modal approach:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets.
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells.
- Gene Expression Profiling : RNA sequencing to identify downstream pathways affected .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Systematically modify substituents and evaluate bioactivity:
| Substituent Position | Modifications | Assay Outcomes |
|---|---|---|
| 2-Sulfanyl group | Vary alkyl/arylthioethers | Compare IC₅₀ in enzyme assays |
| 3-Naphthyl group | Replace with heteroaromatics | Test solubility/bioavailability |
| Morpholino moiety | Substitute with piperazine | Assess metabolic stability |
Base substitutions on intermediates described in benzothienopyrimidinone analogs .
Q. How should contradictory data in biological assays be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigate by:
- Replication : Use ≥3 independent experiments with controls.
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and enzyme-linked immunosorbent assay (ELISA).
- Dose-Response Curves : Calculate Hill slopes to assess cooperativity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger to model binding poses.
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS).
- Free Energy Calculations : Use MM-PBSA/GBSA to estimate binding affinities .
Q. How can environmental stability and degradation pathways be studied?
Design accelerated degradation studies:
| Condition | Parameters | Analysis |
|---|---|---|
| Hydrolysis | pH 2–12 buffers, 37°C | HPLC-MS to identify degradants |
| Photolysis | UV light (300–400 nm) | Monitor λmax shifts via UV-Vis |
| Oxidative Stress | H₂O₂ or radical initiators | ESR spectroscopy for radicals |
Reference ecotoxicological frameworks from long-term environmental studies .
Q. What methodologies are recommended for in vitro/in vivo toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
